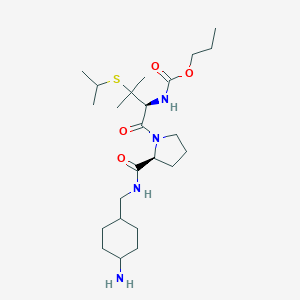![molecular formula C9H9NO B069485 3-Ethylfuro[3,2-c]pyridine CAS No. 182819-54-1](/img/structure/B69485.png)
3-Ethylfuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylfuro[3,2-c]pyridine is a heterocyclic organic compound with a molecular formula C10H9NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
3-Ethylfuro[3,2-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. In addition, this compound has been found to have potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 3-Ethylfuro[3,2-c]pyridine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethylfuro[3,2-c]pyridine has no significant toxic effects on normal cells. However, it has been found to exhibit potent cytotoxicity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethylfuro[3,2-c]pyridine in lab experiments is its potency against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Ethylfuro[3,2-c]pyridine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, further research is needed to explore the potential applications of this compound in material science and organic synthesis.
Métodos De Síntesis
The synthesis of 3-Ethylfuro[3,2-c]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-Pyridylacetaldehyde with ethyl vinyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Ethylfuro[3,2-c]pyridine in good yields. Other methods of synthesis include the use of palladium-catalyzed reactions and copper-mediated reactions.
Propiedades
Número CAS |
182819-54-1 |
|---|---|
Nombre del producto |
3-Ethylfuro[3,2-c]pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-ethylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-7-6-11-9-3-4-10-5-8(7)9/h3-6H,2H2,1H3 |
Clave InChI |
TXANSKRREMZELK-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=C1C=NC=C2 |
SMILES canónico |
CCC1=COC2=C1C=NC=C2 |
Sinónimos |
Furo[3,2-c]pyridine,3-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
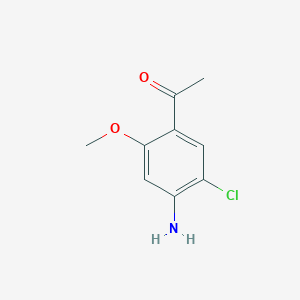


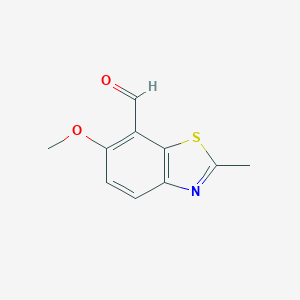

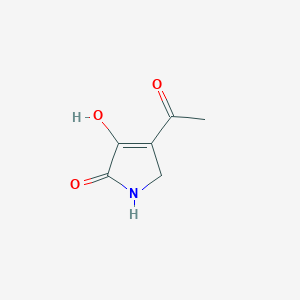
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
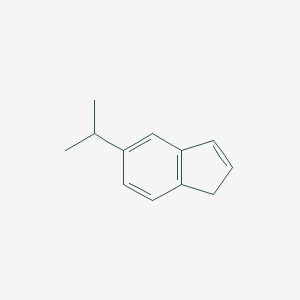
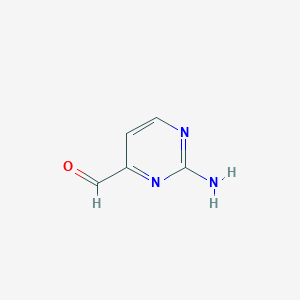
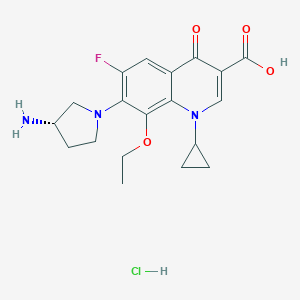
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

